Dodecyl-2-n,n-dimethylaminopropionate
Overview
Description
Dodecyl-2-n,n-dimethylaminopropionate is a chemical compound known for its role as a penetration enhancer in transdermal drug delivery systems. It is particularly effective in enhancing the permeation of drugs through the stratum corneum, the outermost layer of the skin. This compound is often used in formulations to improve the efficacy of topical treatments by increasing the absorption of active ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl-2-n,n-dimethylaminopropionate typically involves the reaction of dodecyl bromide with n,n-dimethylaminopropionic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like ethanol and a temperature range of 60-80°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents like lithium aluminum hydride can be used, often requiring low temperatures and an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, usually in the presence of a catalyst like palladium.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl-2-n,n-dimethylaminopropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a penetration enhancer in various formulations.
Biology: Employed in studies involving transdermal drug delivery and skin permeation.
Medicine: Incorporated in topical formulations to enhance the delivery of active pharmaceutical ingredients, particularly in treatments for skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products to improve the absorption of beneficial compounds.
Mechanism of Action
The primary mechanism by which dodecyl-2-n,n-dimethylaminopropionate enhances drug permeation is by disrupting the lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, allowing for greater penetration of active ingredients. The compound interacts with the lipid molecules, reducing their packing density and creating transient pathways for drug molecules to pass through.
Comparison with Similar Compounds
Azone (1-dodecylazacycloheptan-2-one): Another penetration enhancer used in transdermal drug delivery.
Lauryl alcohol: A fatty alcohol used in various formulations for its emollient properties.
Comparison: Dodecyl-2-n,n-dimethylaminopropionate is unique in its ability to significantly enhance the permeation of a wide range of drugs compared to other penetration enhancers. Its effectiveness is attributed to its specific interaction with the lipid bilayers of the stratum corneum, which is more pronounced than that of Azone or lauryl alcohol. Additionally, it has been shown to be biodegradable, making it a safer option for long-term use in topical formulations.
Biological Activity
Dodecyl-2-n,n-dimethylaminopropionate (DDAIP) is a quaternary ammonium compound recognized for its significant biological activity, particularly as a skin penetration enhancer in drug delivery systems. This article explores the synthesis, mechanisms of action, and various applications of DDAIP, supported by data tables and research findings.
Synthesis of DDAIP
DDAIP is synthesized through a two-step process involving the reaction of dodecyl 2-bromopropionate with dimethylamine. The key steps include:
- Formation of Dodecyl 2-Bromopropionate : This is achieved by reacting n-dodecanol with 2-bromopropionyl halogenide.
- Reaction with Dimethylamine : The resulting compound undergoes nucleophilic substitution to yield DDAIP.
The synthesis can be represented as follows:
DDAIP enhances skin permeability by disrupting the lipid structure of the stratum corneum, creating transient pathways for drug diffusion. This mechanism involves:
- Lipid Bilayer Perturbation : DDAIP interacts with the lipids in the skin barrier, leading to increased fluidity and permeability.
- Formation of Micelles : The amphiphilic nature of DDAIP allows it to form micelles that encapsulate hydrophobic drugs, facilitating their transport across biological membranes.
Penetration Enhancer Studies
Numerous studies have demonstrated the efficacy of DDAIP as a penetration enhancer for various drugs:
- Indomethacin : DDAIP increased the flux by up to 7.5 times compared to standard enhancers like azone and lauryl alcohol.
- Clonidine : Enhanced absorption was noted at 3.1 times greater than lauryl alcohol.
- Hydrocortisone : The enhancement was recorded at 2.8 times compared to lauryl alcohol.
These results indicate that DDAIP significantly improves drug delivery across skin barriers, making it a valuable excipient in pharmaceutical formulations.
Drug | Enhancement Factor (vs. Azone) | Enhancement Factor (vs. Lauryl Alcohol) |
---|---|---|
Indomethacin | 4.7 | 7.5 |
Clonidine | 1.7 | 3.1 |
Hydrocortisone | 2.4 | 2.8 |
Case Studies
- Minoxidil Delivery : A study published in Hair Therapy & Transplantation found that DDAIP hydrochloride significantly improved the flux of minoxidil through human skin, suggesting its potential in treating conditions like alopecia areata .
- Gene Delivery Applications : Research indicates that DDAIP may act as a carrier for genetic material, enhancing the efficacy of gene therapy approaches.
Biodegradability and Safety Profile
DDAIP is notable for its biodegradability and lower irritation potential compared to traditional penetration enhancers such as dimethyl sulfoxide (DMSO). This characteristic makes it a preferred choice for formulations aimed at improving skin penetration without compromising safety .
Properties
IUPAC Name |
dodecyl (2S)-2-(dimethylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMSDWNEJLVRY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149196-89-4 | |
Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149196894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6679UF28DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecyl-2-N,N-dimethylaminopropionate hydrochloride work as a penetration enhancer for transdermal drug delivery?
A1: this compound hydrochloride enhances the permeation of drugs through the skin, likely by interacting with the lipid bilayers of the stratum corneum, the outermost layer of the skin. This interaction creates transient pathways, facilitating drug diffusion through the skin barrier [, ]. This property has been demonstrated with minoxidil, where the addition of this compound hydrochloride significantly improved minoxidil flux across human cadaver skin in vitro [].
Q2: Has the safety of this compound hydrochloride been evaluated for topical applications?
A2: Research suggests this compound hydrochloride is well-tolerated in topical formulations. Studies evaluating the repeated application of alprostadil cream containing this compound hydrochloride in female cynomolgus monkeys found no significant alterations in vaginal pH, microflora, or histology []. Additionally, in a guinea pig model, topical formulations containing this compound hydrochloride and terbinafine hydrochloride demonstrated high antifungal efficacy without significant adverse effects [].
Q3: Beyond its use in enhancing drug permeation, are there other potential applications of this compound hydrochloride being explored?
A3: Interestingly, this compound hydrochloride is also being investigated for its potential to enhance the delivery of therapeutic peptides. Research highlights its use in a cream formulation containing an IgA CLIPS peptide designed to block neutrophil migration in the skin []. This application suggests the versatility of this compound hydrochloride in facilitating the delivery of different therapeutic molecules.
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